molecular formula C22H22O5 B7756954 ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate

ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B7756954
M. Wt: 366.4 g/mol
InChI Key: HTNLUGUQNJVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of photoactive materials and dyes

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to the presence of the propyl group at the 4-position of the chromenyl ring and the phenylacetate moiety. These structural features contribute to its distinct biological activities and physicochemical properties .

Properties

IUPAC Name

ethyl 2-(2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-8-16-13-20(23)27-19-14-17(11-12-18(16)19)26-21(22(24)25-4-2)15-9-6-5-7-10-15/h5-7,9-14,21H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNLUGUQNJVLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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